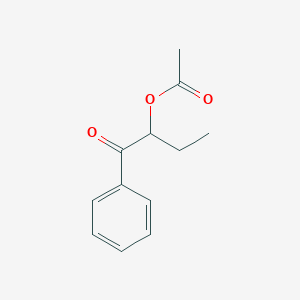
1-Oxo-1-phenylbutan-2-yl acetate
Vue d'ensemble
Description
“1-Oxo-1-phenylbutan-2-yl acetate” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-Oxo-1-phenylbutan-2-yl acetate” is represented by the formula C12H14O3 . This indicates that the molecule consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. Detailed structural analysis would require additional information such as NMR, HPLC, LC-MS data .Applications De Recherche Scientifique
Marine Compound Isolation
Zhang et al. (2009) identified new compounds, including 1-(5-oxotetrahydrofuran-2-yl)ethyl 2-phenylacetate, from the marine fungus Nigrospora sphaerica. This research highlights the potential of marine organisms as sources for novel chemical compounds with diverse applications (Zhang et al., 2009).
Asymmetric Hydrogenation in Chemistry
Zhu et al. (2010) achieved direct asymmetric hydrogenation of related acids to produce 2-hydroxy-4-arylbutanoic acids, demonstrating a method potentially useful for synthesizing intermediates in pharmaceuticals, which may have implications for 1-Oxo-1-phenylbutan-2-yl acetate synthesis (Zhu et al., 2010).
Reduction and Acetylation Studies
Zivkovic-Stosic and Radulović (2021) explored the reduction of similar ketones and the acetylation of their products, providing insights into the chemical behaviors and potential transformations of compounds like 1-Oxo-1-phenylbutan-2-yl acetate (Zivkovic-Stosic & Radulović, 2021).
Heme Oxygenase Inhibition
Roman et al. (2007) synthesized and evaluated 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes as novel inhibitors of heme oxygenase, a crucial enzyme in the human body. This research could provide a framework for understanding the biological activities of related compounds (Roman et al., 2007).
Ionic Liquid Catalysis
Ghashang et al. (2016) utilized an ionic liquid catalyst for synthesizing derivatives of compounds structurally similar to 1-Oxo-1-phenylbutan-2-yl acetate. This highlights the potential of ionic liquids in facilitating efficient and environmentally friendly chemical reactions (Ghashang et al., 2016).
Oxidative Fragmentation Studies
Krstic et al. (2003) explored the oxidative fragmentation of hydroxy-1-oxo-5-cholestan-3-yl acetate, providing insights into the reactivity and potential transformations of structurally related compounds (Krstic et al., 2003).
Tetrazole-Containing Derivatives Synthesis
Putis et al. (2008) reported the preparation of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, demonstrating methodologies that could be applicable to the synthesis and modification of 1-Oxo-1-phenylbutan-2-yl acetate (Putis et al., 2008).
Safety And Hazards
The safety and hazards associated with “1-Oxo-1-phenylbutan-2-yl acetate” are not provided in the search results. Safety data sheets (SDS) for similar compounds, such as ethyl acetate and n-butyl acetate , provide information on hazards, safe handling procedures, and emergency measures. An SDS for “1-Oxo-1-phenylbutan-2-yl acetate” should be consulted for accurate safety and hazard information.
Propriétés
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-11(15-9(2)13)12(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLPTNUUNCIKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545074 | |
| Record name | 1-Oxo-1-phenylbutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1-phenylbutan-2-yl acetate | |
CAS RN |
21550-10-7 | |
| Record name | 1-Oxo-1-phenylbutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



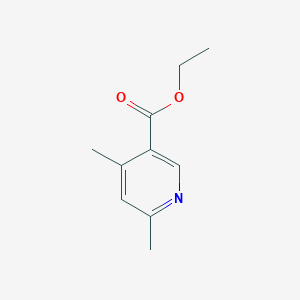
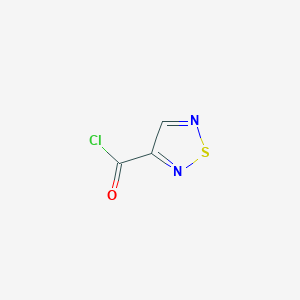
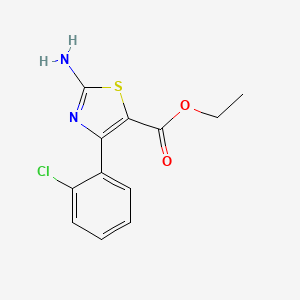
![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)
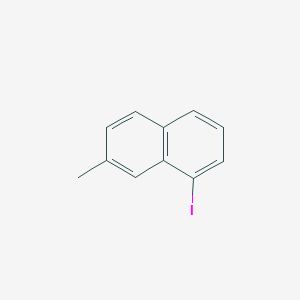
![Naphtho[2,3-b]furan-3(2H)-one](/img/structure/B1626344.png)
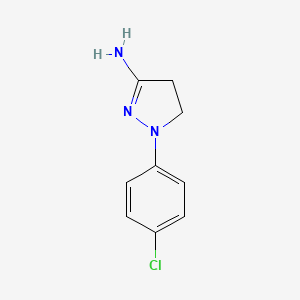
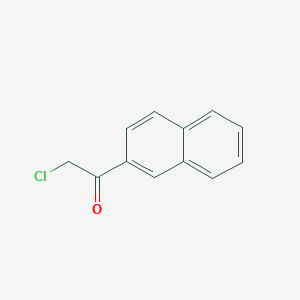
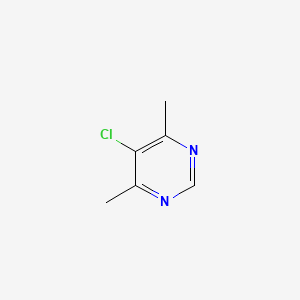
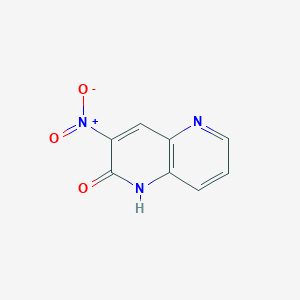
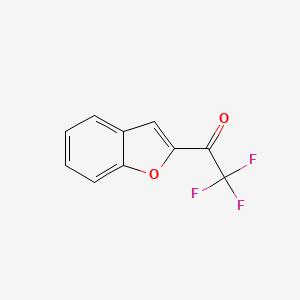
![7-chlorothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B1626354.png)
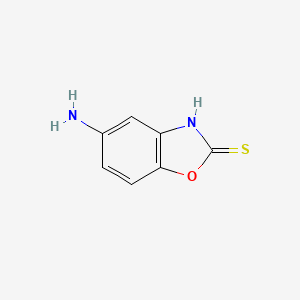
![7-Methyl-10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626357.png)